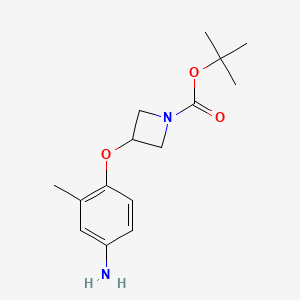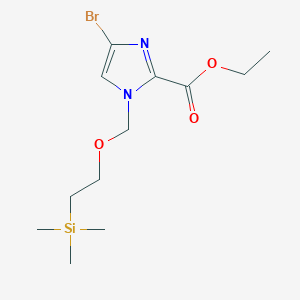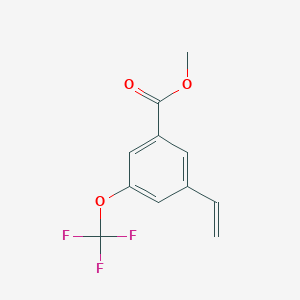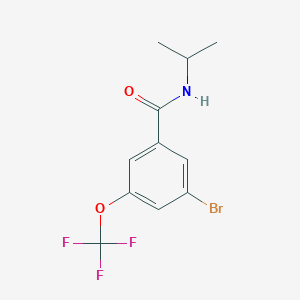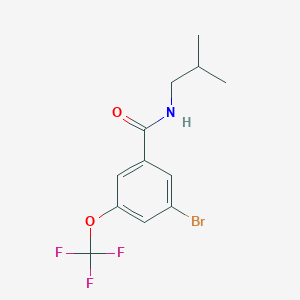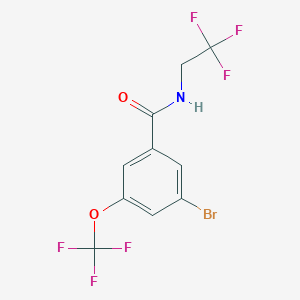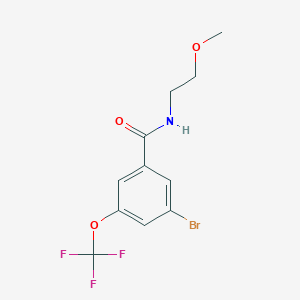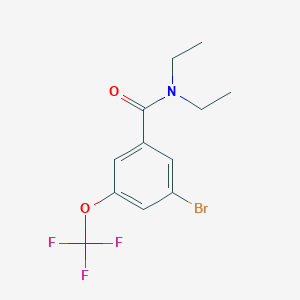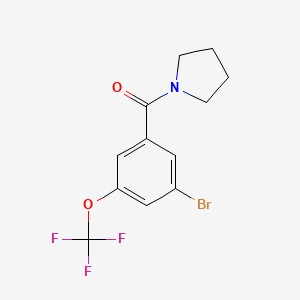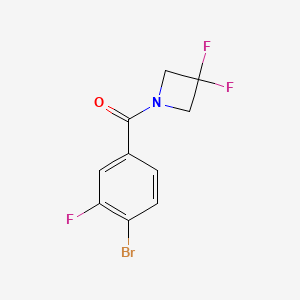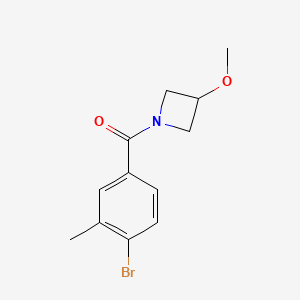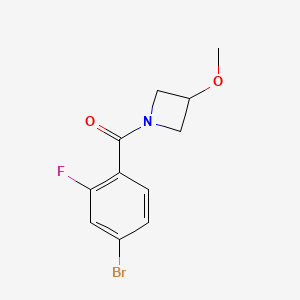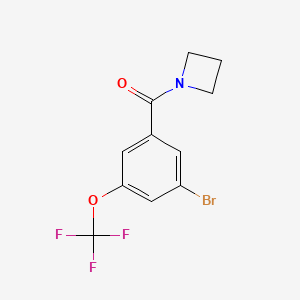
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the ring-closing reaction of a suitable amine with a halogenated compound under basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Azetidin-1-yl(3-substituted-5-(trifluoromethoxy)phenyl)methanone derivatives.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced azetidine derivatives with modified functional groups.
Scientific Research Applications
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Material Science: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity and leading to desired biological effects. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Azetidin-1-yl(3-chloro-5-(trifluoromethoxy)phenyl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Aziridin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone: Similar structure but with an aziridine ring instead of an azetidine ring.
Uniqueness
Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
azetidin-1-yl-[3-bromo-5-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO2/c12-8-4-7(10(17)16-2-1-3-16)5-9(6-8)18-11(13,14)15/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULDJBFSPROSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
